![molecular formula C19H18N2O5S B3137138 6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 434907-98-9](/img/structure/B3137138.png)

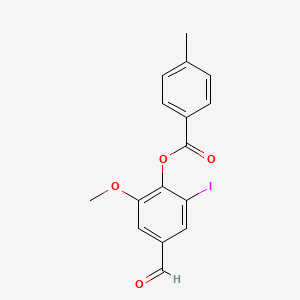

6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

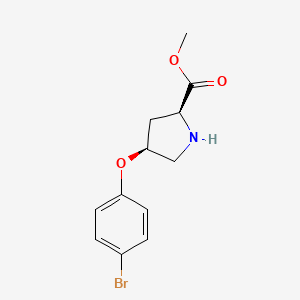

The compound “6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C20H20N2O5S . It is available from AK Scientific, in San Francisco, California .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains several functional groups. It includes a quinoline ring, which is a heterocyclic aromatic organic compound with two fused benzene rings . The molecule also contains a sulfonyl group (SO2), which is a sulfur atom bonded to two oxygen atoms and connected to an R group . The presence of a carboxylic acid group (-COOH) is also noted .Applications De Recherche Scientifique

1. Synthesis and Structural Transformation

Researchers have developed methods for the synthesis of various quinoline and quinolone derivatives, often focusing on the structural transformation of these compounds. For instance, Ukrainets et al. (2014) described the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, resulting in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Moreover, Basafa et al. (2021) explored the hydrolysis of the nitrile moiety in a similar compound, revealing significant structural changes under different reaction conditions (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

2. Novel Synthesis Techniques and Biological Activity

Tsapko (2014) discussed the synthesis of biologically active substances among quinolone-2 sulfonyl derivatives, highlighting the potential of these compounds in developing new medicinal substances with diverse biological activities (Tsapko, 2014). Javadi and Azizian (2016) presented a one-pot synthesis technique for a series of new sulfone dimers with potential anticancer properties (Javadi & Azizian, 2016).

3. Pharmacological Applications and Activity Screening

Research has shown that various derivatives of quinoline and quinolone have significant biological and pharmacological activities. For example, Zubkov et al. (2010) synthesized (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides and demonstrated their hemostatic activity in vitro (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to targetHIV-1 integrase and FZD4 , a member of the Frizzled family .

Mode of Action

negative modulators of their targets. For instance, FzM1, a similar compound, binds to an allosteric site located in the intracellular loop 3 (ICL3) of FZD4, ultimately inhibiting DVL binding to FZD4 .

Biochemical Pathways

It’s known that similar compounds can affect theDVL1-FZD4 interaction , which plays a key role in tumors and chemoresistance .

Result of Action

For instance, FzM1, a similar compound, inhibits the DVL1-FZD4 interaction, which could potentially impair tumor growth and chemoresistance .

Propriétés

IUPAC Name |

6-[(3,4-dimethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-11-4-5-13(8-12(11)2)21(3)27(25,26)14-6-7-17-15(9-14)18(22)16(10-20-17)19(23)24/h4-10H,1-3H3,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVIXEPRALFLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3137065.png)

![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)

![1-(Benzo[b]thiophen-5-yl)piperazine](/img/structure/B3137099.png)

![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)

![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)

![6-[(4-ethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B3137131.png)